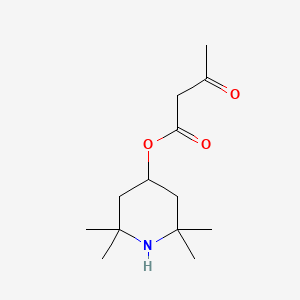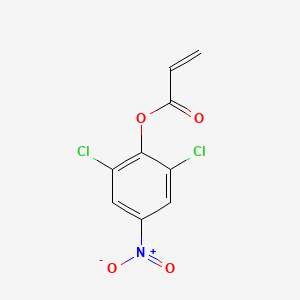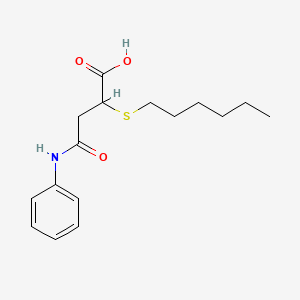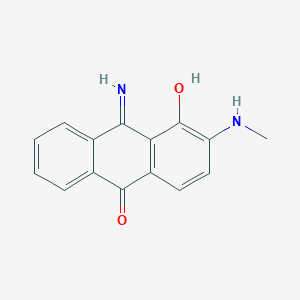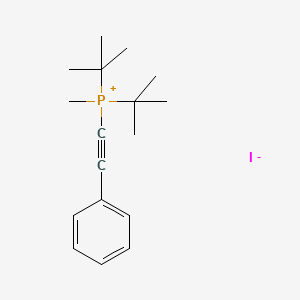
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide is a tertiary phosphine compound characterized by the presence of tert-butyl, methyl, and phenylethynyl groups attached to a phosphorus atom, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide typically involves the reaction of di-tert-butyl(methyl)phosphine with phenylethynyl iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, alkoxides, or amines.
Oxidation: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction: The compound can be reduced to form phosphine derivatives with lower oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, potassium alkoxides, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or ozone are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve selective reduction.
Major Products Formed
Nucleophilic Substitution: Formation of new phosphine derivatives with different substituents.
Oxidation: Formation of phosphine oxides or phosphonic acids.
Reduction: Formation of lower oxidation state phosphines or phosphine hydrides.
Applications De Recherche Scientifique
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide has several scientific research applications, including:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Organic Synthesis: Utilized as a reagent in various organic transformations, including cross-coupling reactions and cycloadditions.
Mécanisme D'action
The mechanism of action of di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. The phenylethynyl group provides additional stability and electronic effects, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic and synthetic applications.
2,6-Di-tert-butylpyridine: A related compound with tert-butyl groups, used as a proton trapping agent and in polymerization reactions.
Tetramethyl di-tert-butylphosphine: Another tertiary phosphine with similar steric and electronic properties, used in catalysis and material science.
Uniqueness
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific reactivity and selectivity, such as in the design of advanced catalytic systems and the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
66128-16-3 |
|---|---|
Formule moléculaire |
C17H26IP |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
ditert-butyl-methyl-(2-phenylethynyl)phosphanium;iodide |
InChI |
InChI=1S/C17H26P.HI/c1-16(2,3)18(7,17(4,5)6)14-13-15-11-9-8-10-12-15;/h8-12H,1-7H3;1H/q+1;/p-1 |
Clé InChI |
FSZNSFLWPXTVJK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[P+](C)(C#CC1=CC=CC=C1)C(C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
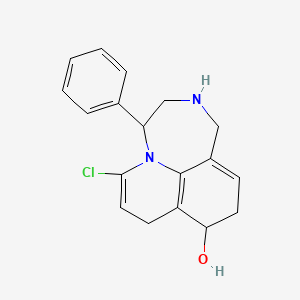
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
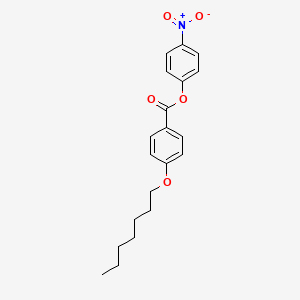

![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
